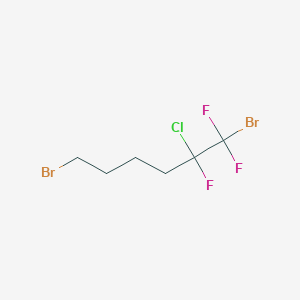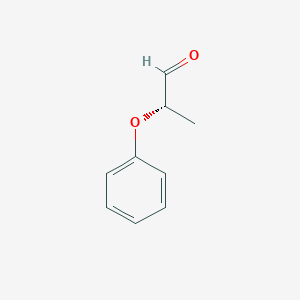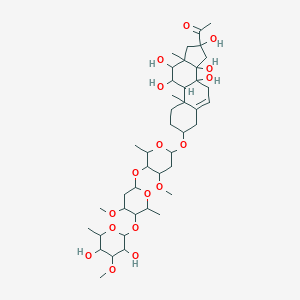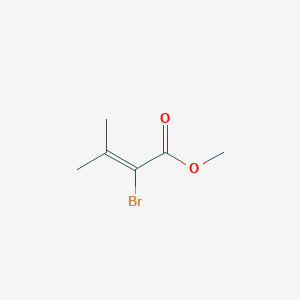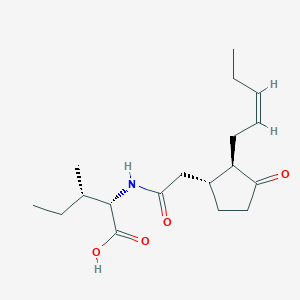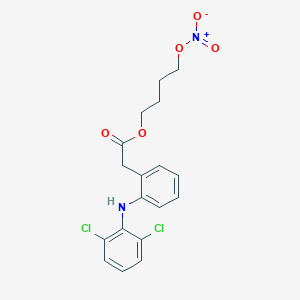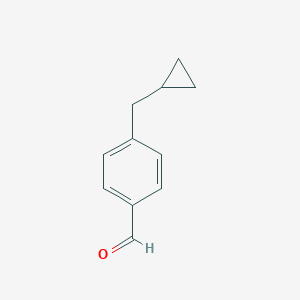
4-(Cyclopropylmethyl)benzaldehyde
Vue d'ensemble
Description
4-(Cyclopropylmethyl)benzaldehyde is a chemical compound with the CAS Number: 146922-94-3 . It has a molecular weight of 160.22 . The IUPAC name for this compound is 4-(cyclopropylmethyl)benzaldehyde . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 4-(Cyclopropylmethyl)benzaldehyde is 1S/C11H12O/c12-8-11-5-3-10 (4-6-11)7-9-1-2-9/h3-6,8-9H,1-2,7H2 .Physical And Chemical Properties Analysis
4-(Cyclopropylmethyl)benzaldehyde is a liquid . It has a molecular weight of 160.22 .Applications De Recherche Scientifique
Ratiometric Fluorescent Probing
- A study by Lin et al. (2008) developed a novel ratiometric fluorescent probe, based on a derivative of benzaldehyde, for detecting cysteine and homocysteine. This probe exhibited a significant hypsochromic shift in emission, highlighting its potential in quantitative detection applications (Lin et al., 2008).
Grignard Reactions and Organic Synthesis
- Künding and Perret (1981) explored the use of cyclopropylmethyl bromide, a compound related to 4-(cyclopropylmethyl)benzaldehyde, in Grignard reactions. They found that it reacted readily at low temperatures, leading to the production of cyclopropyl acetic acid and 4-pentenoic acid, demonstrating its utility in organic synthesis (Künding & Perret, 1981).
Selective Organic Transformation and Catalysis
- Li et al. (2017) reported on the use of a plasmonic catalyst for the selective oxidation of benzyl alcohol to benzaldehyde, a process relevant to the study of compounds like 4-(cyclopropylmethyl)benzaldehyde. Their work highlights the potential for environmentally friendly and efficient catalytic processes in organic chemistry (Li et al., 2017).
Enhanced Bioproduction of Benzaldehyde
- Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a compound closely related to 4-(cyclopropylmethyl)benzaldehyde, using Pichia pastoris in a two-phase partitioning bioreactor. This study provides insights into the biotechnological production of benzaldehyde derivatives (Craig & Daugulis, 2013).
Photochemical and Acid-Catalyzed Rearrangements
- Schultz and Antoulinakis (1996) explored the synthesis and rearrangement of a compound derived from benzaldehyde, which sheds light on the potential chemical behaviors of 4-(cyclopropylmethyl)benzaldehyde in various conditions (Schultz & Antoulinakis, 1996).
Catalytic Oxidation Studies
- Sharma et al. (2012) and Iraqui et al. (2020) conducted studies focusing on the catalytic oxidation of benzyl alcohol to benzaldehyde, an area of research that is highly relevant to the study of 4-(cyclopropylmethyl)benzaldehyde and its derivatives. These studies contribute to the understanding of catalytic processes involving benzaldehyde compounds (Sharma et al., 2012), (Iraqui et al., 2020).
Synthesis and Characterization in Polymer Chemistry
- Neilson et al. (2008) investigated the synthesis and characterization of fluorescent polymers incorporating benzaldehyde derivatives. This research underscores the versatility of benzaldehyde compounds, like 4-(cyclopropylmethyl)benzaldehyde, in advanced materials science (Neilson et al., 2008).
Renewable Benzyl Alcohol Production
- Pugh et al. (2015) engineered Escherichia coli for the renewable production of benzyl alcohol, a key precursor to benzaldehyde, which is relevant to the synthesis and study of 4-(cyclopropylmethyl)benzaldehyde (Pugh et al., 2015).
Safety and Hazards
The safety information for 4-(Cyclopropylmethyl)benzaldehyde includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
4-(cyclopropylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-11-5-3-10(4-6-11)7-9-1-2-9/h3-6,8-9H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPFQZYKVVFMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597364 | |
| Record name | 4-(Cyclopropylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethyl)benzaldehyde | |
CAS RN |
146922-94-3 | |
| Record name | 4-(Cyclopropylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopropylmethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

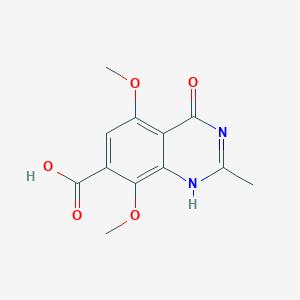

![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
